1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea is an organic compound with the molecular formula C₁₅H₁₅ClN₂S. It belongs to the class of thioureas, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and material sciences .
Preparation Methods
The synthesis of 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea typically involves the reaction of benzyl isothiocyanate with 3-chloro-2-methylaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .
Chemical Reactions Analysis
1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea group can be achieved using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea has been extensively studied for its potential as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition is crucial in treating diseases such as peptic ulcers and kidney stones. This compound has shown potent inhibitory activity against urease, making it a promising candidate for pharmaceutical applications .
Additionally, thiourea derivatives, including this compound, have been explored for their antimicrobial, antiviral, and anticancer properties. They are also used in the development of corrosion inhibitors, ion sensors, and molecular electronics .
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea as a urease inhibitor involves the binding of the compound to the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydrolysis of urea, thereby reducing the production of ammonia and carbon dioxide. The presence of the chloro and methyl groups enhances the binding affinity and inhibitory potential of the compound .
Comparison with Similar Compounds
1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea can be compared with other thiourea derivatives such as:
- 1-Benzyl-3-(2-methylphenyl)thiourea
- 1-Benzyl-3-(4-chlorophenyl)thiourea
- 1-Benzyl-3-(3,4-dichlorophenyl)thiourea
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. For instance, the presence of additional chloro groups can enhance the compound’s inhibitory activity against urease .
Properties
IUPAC Name |
1-benzyl-3-(3-chloro-2-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c1-11-13(16)8-5-9-14(11)18-15(19)17-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCGUOMFCZOTEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.